molecular formula C16H15NO3S B12219375 4-[2-(2-Methylphenylthio)acetylamino]benzoic acid

4-[2-(2-Methylphenylthio)acetylamino]benzoic acid

Cat. No.: B12219375
M. Wt: 301.4 g/mol
InChI Key: SRZWNFHOIDVNGN-UHFFFAOYSA-N
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Description

4-[2-(2-Methylphenylthio)acetylamino]benzoic acid is an organic compound that belongs to the class of acylaminobenzoic acids This compound is characterized by the presence of a benzoic acid core substituted with an acetylamino group and a 2-methylphenylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-Methylphenylthio)acetylamino]benzoic acid typically involves the following steps:

    Formation of the Acetylamino Intermediate: The initial step involves the acetylation of aniline derivatives to form the acetylamino intermediate. This can be achieved using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Thioether Formation: The next step involves the introduction of the 2-methylphenylthio group. This can be accomplished through a nucleophilic substitution reaction using 2-methylthiophenol and a suitable leaving group, such as a halide.

    Coupling Reaction: The final step involves the coupling of the acetylamino intermediate with the thioether derivative. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-Methylphenylthio)acetylamino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The acetylamino group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Nucleophiles such as amines, alcohols, and thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amino derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-[2-(2-Methylphenylthio)acetylamino]benzoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of bacterial infections and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-[2-(2-Methylphenylthio)acetylamino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

    Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, leading to the disruption of cellular processes.

    DNA Interaction: The compound may intercalate into DNA, affecting DNA replication and transcription.

    Signal Transduction: It may modulate signal transduction pathways, leading to changes in cell behavior and function.

Comparison with Similar Compounds

4-[2-(2-Methylphenylthio)acetylamino]benzoic acid can be compared with other similar compounds, such as:

    N-acetylanthranilic acid: Similar structure but lacks the thioether group.

    4-(Acetylamino)-3-amino benzoic acid: Contains an amino group instead of the thioether group.

    2-(Acetylamino)benzoic acid: Lacks the thioether and methyl groups.

Uniqueness

The presence of the 2-methylphenylthio group in this compound imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C16H15NO3S

Molecular Weight

301.4 g/mol

IUPAC Name

4-[[2-(2-methylphenyl)sulfanylacetyl]amino]benzoic acid

InChI

InChI=1S/C16H15NO3S/c1-11-4-2-3-5-14(11)21-10-15(18)17-13-8-6-12(7-9-13)16(19)20/h2-9H,10H2,1H3,(H,17,18)(H,19,20)

InChI Key

SRZWNFHOIDVNGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1SCC(=O)NC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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